N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a tetrahydropyridine core substituted with a bromophenyl group, a chlorophenyl moiety, and a sulfanyl acetamide side chain. Its molecular formula is C₁₆H₁₂BrN₃O₃S (molecular weight: 406.25 g/mol). Key physicochemical properties include a melting point of 233.3°C and distinct spectroscopic signatures:
- IR: Peaks at 3390–3287 cm⁻¹ (NH/NH₂), 2219 cm⁻¹ (C≡N), and 1689 cm⁻¹ (C=O) .
- ¹H-NMR: Multiplet signals for aromatic protons (7.0–7.9 ppm) and exchangeable NH at 11.2 ppm .
- ¹³C-NMR: Resonances at 164.6 ppm (C=O) and 155.1 ppm (C≡N) .
The compound’s structure was validated using SHELXL for crystallographic refinement, ensuring precision in bond lengths and angles .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClN3O2S/c21-12-5-7-13(8-6-12)24-19(27)11-28-20-16(10-23)15(9-18(26)25-20)14-3-1-2-4-17(14)22/h1-8,15H,9,11H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQACJPDLKLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide (CAS No. 312508-03-5) is a complex organic molecule with potential biological activity. Its structure features a tetrahydropyridine core, which is known for various pharmacological properties. This article will explore the biological activity of this compound based on existing research, including its effects on different biological targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19BrClN3O2S
- Molecular Weight : 516.84 g/mol
- Boiling Point : 686.4 ± 55.0 °C (predicted)
- Density : 1.53 ± 0.1 g/cm³ (predicted)
- pKa : 13.08 ± 0.70 (predicted)
These properties suggest that the compound may exhibit significant stability and solubility characteristics, which are essential for biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of tetrahydropyridine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chloro and bromo substituents in this compound may enhance its interaction with bacterial cell membranes, potentially increasing its efficacy as an antimicrobial agent.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Compounds with a similar scaffold have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease . AChE inhibitors are particularly valuable in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism of action typically involves binding to the active site of the enzyme, preventing substrate hydrolysis.
Anticancer Activity
Certain derivatives of tetrahydropyridine have been evaluated for anticancer properties. For example, compounds featuring similar functional groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Anticancer Potential :
Biological Activity Summary
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Tetrahydropyridine Core | Antimicrobial and Anticancer |
| Sulfanyl Group | Enzyme Inhibition |
| Halogen Substituents | Enhanced Membrane Interaction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct comparative studies, the compound’s structural features can be analyzed against analogs with shared pharmacophores or substitution patterns. Below is a comparative analysis based on substituent effects and spectroscopic trends:
Table 1: Key Substituent Comparisons
Key Observations:
Bromine’s larger atomic radius may sterically hinder binding in certain targets .
Thermal Stability : The higher melting point (233.3°C) relative to analogs suggests stronger intermolecular forces, likely due to hydrogen bonding from NH groups and dipole interactions from polar substituents .
Spectroscopic Trends : The C=O resonance (164.6 ppm) aligns with sulfonamide-linked carbonyls but is slightly downfield-shifted compared to nitro-substituted analogs, reflecting electronic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
